Bismuth, dichlorotris(2-ethylphenyl)-

Description

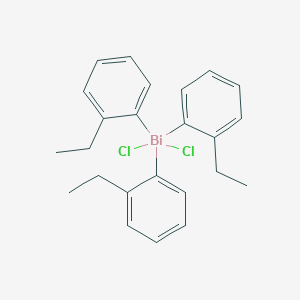

Bismuth, dichlorotris(2-ethylphenyl)- is an organobismuth(III) compound characterized by a central bismuth atom coordinated to three 2-ethylphenyl groups and two chloride ligands. Bismuth compounds are notable for their low toxicity compared to heavy metals like lead or tin, making them attractive for biomedical and catalytic applications . The 2-ethylphenyl substituents in this compound likely enhance steric bulk and influence solubility, stability, and reactivity compared to simpler aryl derivatives.

Properties

CAS No. |

823213-29-2 |

|---|---|

Molecular Formula |

C24H27BiCl2 |

Molecular Weight |

595.4 g/mol |

IUPAC Name |

dichloro-tris(2-ethylphenyl)bismuth |

InChI |

InChI=1S/3C8H9.Bi.2ClH/c3*1-2-8-6-4-3-5-7-8;;;/h3*3-6H,2H2,1H3;;2*1H/q;;;+2;;/p-2 |

InChI Key |

QZMBQPKGYDQYIO-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=CC=CC=C1[Bi](C2=CC=CC=C2CC)(C3=CC=CC=C3CC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuth, dichlorotris(2-ethylphenyl)- typically involves the reaction of bismuth trichloride (BiCl3) with 2-ethylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of Bismuth, dichlorotris(2-ethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bismuth, dichlorotris(2-ethylphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

Reduction: It can be reduced to lower oxidation state bismuth compounds.

Substitution: The 2-ethylphenyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand substitution reactions often involve the use of other aromatic ligands and are carried out in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth metal or lower oxidation state bismuth compounds.

Scientific Research Applications

Bismuth, dichlorotris(2-ethylphenyl)- has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including alkylation and arylation reactions.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Bismuth, dichlorotris(2-ethylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related bismuth compounds are critical for comparative analysis:

Physicochemical Properties

- Steric Effects: The 2-ethylphenyl groups in dichlorotris(2-ethylphenyl)bismuth introduce greater steric bulk compared to phenyl or 4-chlorophenyl derivatives. This may reduce aggregation tendencies and improve solubility in nonpolar solvents .

- This could result in higher reactivity in ligand-exchange reactions .

- Thermal Stability : Chlorinated aryl derivatives (e.g., Dichlorotris(4-chlorophenyl)bismuth) often exhibit higher thermal stability due to stronger Bi–C bonds and reduced oxidative degradation .

Reactivity and Catalytic Potential

- Dichlorotris(2-ethylphenyl)bismuth may act as a precursor in cross-coupling reactions, though its efficacy relative to triphenylbismuth dichloride remains unexplored in the provided evidence.

- Ruthenium-based analogs (e.g., dichlorotris(phenanthroline)ruthenium(II)) demonstrate catalytic activity in radical reactions (e.g., CCl₄ addition to alkenes) , but bismuth analogs are less studied. The ethylphenyl groups could modulate substrate accessibility in catalytic cycles.

Toxicity and Biomedical Relevance

- Bismuth compounds generally exhibit low toxicity, as highlighted by their historical use in gastrointestinal therapies . Dichlorotris(2-ethylphenyl)bismuth is expected to follow this trend, though alkylaryl substituents may alter bioavailability compared to purely aromatic analogs.

- In contrast, lead or tin analogs are significantly more toxic, limiting their biomedical utility .

Research Findings and Gaps

- Synthesis : Methods for analogous compounds (e.g., Dichlorotris(4-chlorophenyl)bismuth) suggest that dichlorotris(2-ethylphenyl)bismuth could be synthesized via aryl Grignard reactions with BiCl₃, but experimental validation is needed .

- Catalytic Behavior: No direct studies on dichlorotris(2-ethylphenyl)bismuth were found.

- Toxicity Profile : While bismuth's low toxicity is well-established , the impact of ethylphenyl substituents on metabolic pathways requires investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.